1-Azaspiro[3.5]nonan-7-one
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Overview
Description
1-Azaspiro[3.5]nonan-7-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.5]nonan-7-one can be synthesized through various methods. One common approach involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, which reacts with N’-arylmethylidene benzohydrazides to form the desired spirocyclic structure . Another method involves the oxidative cyclization of o-cycloalkylaminoacetanilides using Oxone® in formic acid .
Industrial Production Methods: While specific industrial production methods for 1-Azaspiro[3
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The nitrogen atom in the spirocyclic ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Oxone® are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
1-Azaspiro[3.5]nonan-7-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . This inhibition can lead to increased levels of fatty acid amides, which have various physiological effects.
Comparison with Similar Compounds
2-Azaspiro[3.5]nonan-1-one: Another spirocyclic compound with similar structural features.
7-Oxa-1-azaspiro[3.5]nonan-2-one: A structurally related compound with an oxygen atom in the ring.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with a different ring size and additional oxygen atom.
Uniqueness: 1-Azaspiro[3.5]nonan-7-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its potential as a FAAH inhibitor further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C8H13NO/c10-7-1-3-8(4-2-7)5-6-9-8/h9H,1-6H2 |
InChI Key |
PGDFAZFKSZJPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CCN2 |
Origin of Product |
United States |
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